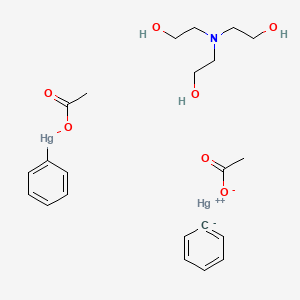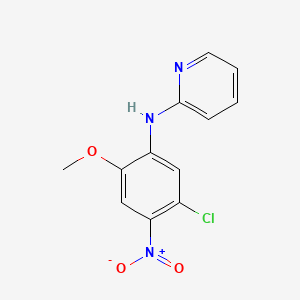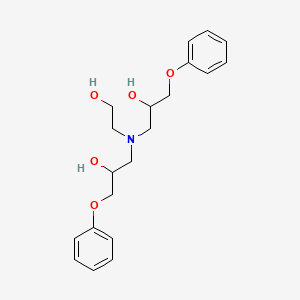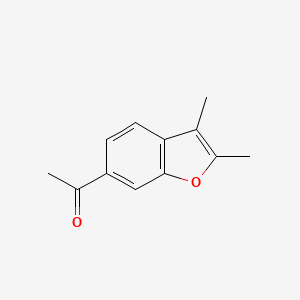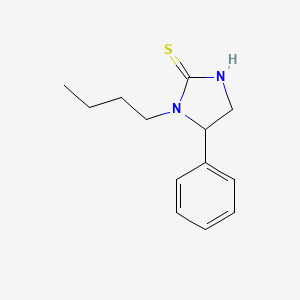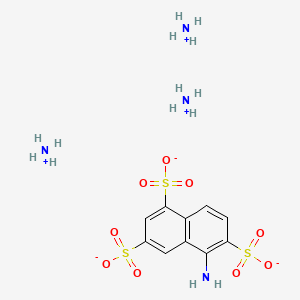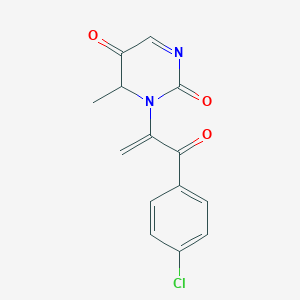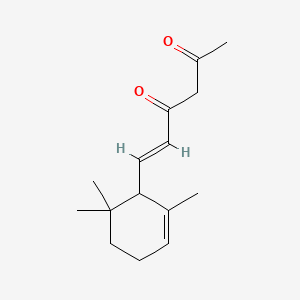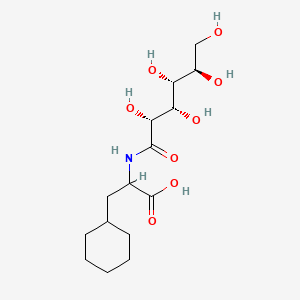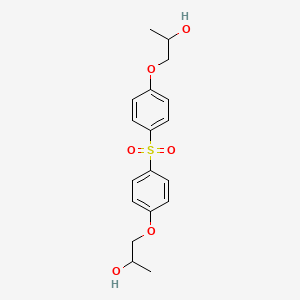
1,1'-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol is a chemical compound with the molecular formula C18H22O5S It is known for its unique structure, which includes a sulfonyl group and two phenyleneoxy groups connected by a dipropan-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol typically involves the reaction of sulfonyl chloride with p-phenyleneoxy compounds under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyleneoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyleneoxy compounds.
Aplicaciones Científicas De Investigación
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyleneoxy groups may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Sulfonylbis(phenyleneoxy))dipropan-2-ol: Similar structure but lacks the p-phenyleneoxy groups.
1,1’-(Sulfonylbis(m-phenyleneoxy))dipropan-2-ol: Contains m-phenyleneoxy groups instead of p-phenyleneoxy groups.
1,1’-(Sulfonylbis(o-phenyleneoxy))dipropan-2-ol: Contains o-phenyleneoxy groups instead of p-phenyleneoxy groups.
Uniqueness
1,1’-(Sulphonylbis(p-phenyleneoxy))dipropan-2-ol is unique due to the presence of p-phenyleneoxy groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with biological targets and improve its solubility in various solvents, making it more versatile for different applications.
Propiedades
Número CAS |
50326-38-0 |
|---|---|
Fórmula molecular |
C18H22O6S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-[4-[4-(2-hydroxypropoxy)phenyl]sulfonylphenoxy]propan-2-ol |
InChI |
InChI=1S/C18H22O6S/c1-13(19)11-23-15-3-7-17(8-4-15)25(21,22)18-9-5-16(6-10-18)24-12-14(2)20/h3-10,13-14,19-20H,11-12H2,1-2H3 |
Clave InChI |
ZTUNUWXWAKQYMN-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


